2-Methyl-1-heptanol

Description

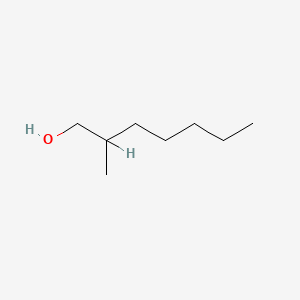

Structure

3D Structure

Properties

IUPAC Name |

2-methylheptan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O/c1-3-4-5-6-8(2)7-9/h8-9H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZESEQBMSFFHRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001031422 | |

| Record name | 2-Methylheptan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001031422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60435-70-3 | |

| Record name | 2-Methyl-1-heptanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60435-70-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-1-heptanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060435703 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC9299 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9299 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methylheptan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001031422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-1-heptanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.237.747 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Methyl-1-heptanol chemical properties

An In-depth Technical Guide on the Chemical Properties of 2-Methyl-1-heptanol

Introduction

This compound is a branched-chain primary alcohol with the chemical formula C8H18O.[1][2] It is a colorless liquid with a mild alcohol odor. This document provides a comprehensive overview of its chemical and physical properties, experimental protocols for its synthesis and analysis, and visual representations of key experimental workflows. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These properties are crucial for understanding its behavior in various chemical and biological systems.

Identifiers and General Properties

| Property | Value | Source |

| IUPAC Name | 2-methylheptan-1-ol | [1] |

| CAS Number | 60435-70-3 | [1][2][3] |

| Molecular Formula | C8H18O | [1][2][3] |

| Molecular Weight | 130.23 g/mol | [1][3][4] |

| SMILES | CCCCCC(C)CO | [1][3] |

| InChI | InChI=1S/C8H18O/c1-3-4-5-6-8(2)7-9/h8-9H,3-7H2,1-2H3 | [1][2][3] |

| InChIKey | QZESEQBMSFFHRY-UHFFFAOYSA-N | [1][2][3] |

Physical Properties

A compilation of the key physical properties of this compound is presented in the table below.

| Property | Value | Unit | Source |

| Boiling Point | 176 - 179.23 | °C | [5][6] |

| Melting Point | -112 | °C | [6] |

| Flash Point | 71.10 | °C | [5] |

| Density | 0.799 | g/cm³ | [6] |

| Vapor Pressure | 0.284 | mmHg @ 25°C (est.) | [5] |

| Water Solubility | 1379 | mg/L @ 25°C (est.) | [5] |

| Refractive Index | 1.422 | [6] | |

| logP (Octanol/Water Partition Coefficient) | 2.721 (est.) | [5] | |

| Molar Volume | 163.1 | mL/mol | [6] |

| Molecular Refractive Power | 41.43 | mL/mol | [6] |

| Dielectric Constant | 5.15 | [6] | |

| Dipole Moment | 1.62 | D | [6] |

Thermodynamic Properties

The thermodynamic properties provide insight into the energy of the molecule and its phase transitions.

| Property | Value | Unit | Source |

| Liquid Phase Heat Capacity (Cp,liquid) | 313.0 - 327.8 | J/mol·K | [7] |

| Enthalpy of Vaporization (ΔvapH°) | 55 | kJ/mol | [3] |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are provided below. These protocols are adapted from established procedures for similar molecules.

Synthesis of this compound via Grignard Reaction

This protocol describes a general method for synthesizing a primary alcohol like this compound using a Grignard reagent. This method is adapted from the synthesis of a similar alcohol, 2-methyl-1-hexanol.[8]

Materials and Reagents:

-

Magnesium turnings

-

Methylmagnesium bromide solution (or prepared in situ from methyl iodide and magnesium)

-

Anhydrous diethyl ether

-

Formaldehyde (B43269) (or a suitable precursor like paraformaldehyde)

-

Dilute hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware (three-necked round-bottom flask, dropping funnel, condenser, separatory funnel)

-

Heating mantle

-

Magnetic stirrer

Procedure:

-

Preparation of Hexylmagnesium Bromide (Grignard Reagent):

-

In a flame-dried, three-necked round-bottom flask equipped with a condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings.

-

Add a small crystal of iodine to initiate the reaction.

-

Slowly add a solution of 1-bromohexane in anhydrous diethyl ether from the dropping funnel. The reaction should start spontaneously.

-

Once the reaction is initiated, add the remaining 1-bromohexane solution dropwise to maintain a gentle reflux.

-

After the addition is complete, stir the mixture for an additional 30 minutes to ensure the complete formation of the Grignard reagent.

-

-

Reaction with Formaldehyde:

-

Cool the Grignard reagent solution in an ice bath.

-

Slowly introduce gaseous formaldehyde (generated by heating paraformaldehyde) into the reaction mixture, or add a solution of formaldehyde in anhydrous ether.

-

Control the addition rate to maintain a manageable reaction temperature.

-

-

Work-up and Purification:

-

After the reaction is complete, cautiously quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.

-

Transfer the mixture to a separatory funnel.

-

Separate the ether layer and wash it successively with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent by rotary evaporation.

-

Purify the crude product by fractional distillation under reduced pressure to obtain this compound.

-

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a method for the analysis of this compound using GC-MS. Due to the polarity of the hydroxyl group, a derivatization step is often employed to improve chromatographic performance.[9]

Materials and Reagents:

-

This compound sample

-

Volatile organic solvent (e.g., hexane, ethyl acetate, or dichloromethane)

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Autosampler vials with inserts

Procedure:

-

Sample Preparation (with Derivatization):

-

Accurately weigh a known amount of the sample containing this compound.

-

Dissolve the sample in a volatile organic solvent to a final concentration in the range of 1-100 µg/mL.

-

Transfer 100 µL of the sample solution to a 2 mL autosampler vial.

-

Add 50 µL of BSTFA with 1% TMCS as a catalyst.

-

Cap the vial tightly and heat at 70°C for 30 minutes.

-

Allow the vial to cool to room temperature before GC-MS analysis.

-

-

GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 7890B GC system or equivalent.[10]

-

Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or similar non-polar column.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[11]

-

Injection Volume: 1 µL in splitless mode.[11]

-

Inlet Temperature: 250°C.

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp to 280°C at 10°C/min.

-

Hold at 280°C for 5 minutes.[9]

-

-

Mass Spectrometer:

-

Visualizations

The following diagrams illustrate the experimental workflows described above using the DOT language.

Caption: Workflow for the synthesis of this compound.

Caption: Workflow for GC-MS analysis of this compound.

Safety and Handling

This compound is classified as a substance that causes serious eye irritation and is harmful to aquatic life with long-lasting effects.[13] When handling this chemical, it is important to wear appropriate personal protective equipment, including gloves, protective clothing, and eye/face protection.[13][14] Work should be conducted in a well-ventilated area or under a chemical fume hood.[14]

First Aid Measures:

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[13]

-

In case of skin contact: Wash off with soap and plenty of water.[13]

-

If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.[13]

-

If swallowed: Rinse mouth with water. Do not induce vomiting.[13][14]

Always consult the Safety Data Sheet (SDS) for complete safety and handling information before working with this chemical.[13][14][15]

References

- 1. This compound | C8H18O | CID 222661 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound (CAS 60435-70-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. (s)-2-Methyl-heptan-1-ol | C8H18O | CID 13053032 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound, 60435-70-3 [thegoodscentscompany.com]

- 6. This compound [stenutz.eu]

- 7. This compound [webbook.nist.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. guidechem.com [guidechem.com]

- 14. pfaltzandbauer.com [pfaltzandbauer.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Physical Properties of 2-Methyl-1-heptanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 2-Methyl-1-heptanol (CAS No: 60435-70-3), a branched-chain primary alcohol. The information presented herein is intended to support research, development, and formulation activities by providing key data and standardized experimental methodologies.

Core Physical Properties of this compound

The following table summarizes the key physical properties of this compound, compiled from various scientific sources. These values are essential for a wide range of applications, from reaction engineering to formulation development.

| Property | Value | Units |

| Molecular Formula | C₈H₁₈O | - |

| Molecular Weight | 130.23 | g/mol |

| Boiling Point | 176 - 179.23 | °C |

| Melting Point | -112 | °C |

| Density | 0.799 | g/mL |

| Solubility in Water | 1379 | mg/L at 25 °C (estimated)[1] |

| Vapor Pressure | 0.284 | mmHg at 25 °C (estimated)[1] |

| Refractive Index | 1.422 | - |

| Flash Point | 71.10 | °C (Tag Closed Cup, estimated)[1] |

| Dynamic Viscosity | Not explicitly found, but is a key property. | Pa·s or cP |

Experimental Protocols for Physical Property Determination

Accurate and reproducible data are paramount in scientific research. The following sections detail the general experimental protocols for determining the key physical properties of liquid organic compounds like this compound, with references to standard methodologies where applicable.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. A common and effective method for its determination is the capillary method.[2]

Methodology:

-

A small amount of the liquid sample is placed in a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the liquid.

-

The test tube is then gently heated in a controlled temperature bath.

-

As the temperature rises, air trapped in the capillary tube will be expelled, followed by the vapor of the liquid, which will be observed as a stream of bubbles.

-

The heat source is then removed, and the bath is allowed to cool slowly.

-

The temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.[2]

Melting Point Determination

For compounds that are solid at room temperature, the melting point is a critical indicator of purity. For this compound, which is a liquid at room temperature, this value represents its freezing point. The determination is typically carried out using a melting point apparatus.

Methodology:

-

A small, powdered sample of the solidified compound is packed into a capillary tube.

-

The capillary tube is placed in a calibrated heating block of a melting point apparatus.

-

The temperature is increased at a slow, controlled rate.

-

The temperature range from which the first droplet of liquid appears to the point at which the entire sample is liquefied is recorded as the melting point range.

Density Measurement

Density is a fundamental physical property that relates the mass of a substance to the volume it occupies. For liquids, density can be accurately determined using a pycnometer or a digital density meter, with methods often standardized by organizations like ASTM.

Methodology (Pycnometer Method):

-

A clean, dry pycnometer of a known volume is weighed accurately.

-

The pycnometer is filled with the liquid sample, ensuring no air bubbles are present.

-

The filled pycnometer is then weighed again.

-

The density is calculated by dividing the mass of the liquid (weight of filled pycnometer minus weight of empty pycnometer) by the known volume of the pycnometer.

Standardized methods such as ASTM D1475 can be followed for this determination.

Solubility Determination

The solubility of a substance in a particular solvent is a crucial parameter, especially in drug development and formulation. For determining the solubility of an alcohol like this compound in water, a simple shake-flask method can be employed.

Methodology:

-

A known volume of water is placed in a sealed container (e.g., a flask or vial).

-

A small, measured amount of this compound is added to the water.

-

The mixture is agitated (e.g., by shaking or stirring) for a prolonged period to ensure equilibrium is reached.

-

The mixture is then allowed to stand, and the phases are separated.

-

The concentration of the dissolved alcohol in the aqueous phase is then determined using an appropriate analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Vapor Pressure Measurement

Vapor pressure is a measure of a substance's volatility. It can be determined by measuring the pressure of the vapor in thermodynamic equilibrium with its liquid phase in a closed container.

Methodology (Static Method):

-

A small amount of the liquid is placed in a temperature-controlled, evacuated container.

-

The liquid is allowed to equilibrate, and the pressure inside the container is measured using a pressure transducer.

-

The measurement is repeated at various temperatures to obtain a vapor pressure curve.

Refractive Index Measurement

The refractive index is a dimensionless number that describes how light propagates through a substance. It is a characteristic property that can be used for identification and purity assessment. A refractometer is the standard instrument for this measurement.

Methodology:

-

A few drops of the liquid sample are placed on the prism of the refractometer.

-

The instrument measures the angle at which light is refracted as it passes from the prism into the sample.

-

The refractive index is then automatically calculated and displayed. The temperature should be controlled and recorded as the refractive index is temperature-dependent.

Flash Point Determination

The flash point is the lowest temperature at which a liquid can vaporize to form an ignitable mixture in air. It is a critical safety parameter. The Tag Closed-Cup method is a common standard for this measurement.

Methodology (Tag Closed-Cup Method):

-

The liquid sample is placed in a closed cup and heated at a slow, constant rate.

-

A small flame is periodically passed over an opening in the lid.

-

The flash point is the lowest temperature at which the vapors of the liquid ignite.

Standardized procedures like ASTM D56 are followed for this test.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the characterization of the physical properties of a liquid chemical such as this compound.

Caption: Workflow for Physical Property Characterization of this compound.

References

An In-depth Technical Guide to 2-Methyl-1-heptanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Methyl-1-heptanol, including its IUPAC nomenclature, structure, and relevant physicochemical data. It also outlines a representative experimental protocol for its synthesis and presents its structure and a generalized synthesis workflow using Graphviz diagrams.

IUPAC Name and Chemical Structure

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is 2-methylheptan-1-ol .[1] It is a primary alcohol with a branched alkyl chain.

Molecular Formula: C₈H₁₈O[2][3]

CAS Registry Number: 60435-70-3[2][3]

The structure of this compound consists of a heptane (B126788) backbone with a methyl group substituted at the second carbon atom and a hydroxyl group at the first carbon atom.

Caption: Chemical structure of 2-methylheptan-1-ol.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference |

| Molecular Weight | 130.23 g/mol | [1] |

| Boiling Point | 176 °C | [4] |

| Melting Point | -112 °C | [4] |

| Density | 0.818 ± 0.06 g/cm³ (at 20 °C) (for 2-Methyl-1-hexanol) | [5] |

| Flash Point | 71.10 °C (estimated) | [6] |

| logP (Octanol/Water Partition Coefficient) | 2.721 (estimated) | [6] |

| Refractive Index | 1.429 (at 20 °C) (for 2-Methyl-1-hexanol) | [5] |

| Dipole Moment | 1.62 D | [4] |

| Dielectric Constant | 5.15 | [4] |

Experimental Protocols

Synthesis of this compound via Grignard Reaction

A common method for the synthesis of this compound is the Grignard reaction. The following is a generalized protocol adapted from the synthesis of similar primary alcohols.

Materials:

-

Magnesium turnings

-

Dry diethyl ether or tetrahydrofuran (B95107) (THF)

-

Paraformaldehyde or ethylene (B1197577) oxide

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Hydrochloric acid (HCl), dilute solution

Procedure:

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to activate the magnesium. Add a solution of 1-bromohexane in dry diethyl ether or THF dropwise to the magnesium turnings. The reaction should initiate spontaneously, as indicated by a gentle reflux. If the reaction does not start, gentle heating may be applied. Once the reaction has started, add the remaining 1-bromohexane solution at a rate that maintains a steady reflux. After the addition is complete, continue to stir the mixture at room temperature until most of the magnesium has reacted.

-

Reaction with Electrophile: Cool the Grignard reagent in an ice bath. For the synthesis of a primary alcohol with one additional carbon, paraformaldehyde can be used. Alternatively, ethylene oxide can be bubbled through the solution. Add the electrophile slowly to the Grignard reagent while maintaining a low temperature.

-

Quenching and Work-up: After the addition of the electrophile is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with a dilute HCl solution, water, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

-

Distillation: Purify the resulting crude product by distillation under reduced pressure to obtain pure this compound.

Note: This is a generalized procedure. Reaction conditions, such as temperature, reaction time, and purification methods, may need to be optimized for the specific synthesis of this compound.

Caption: Generalized workflow for the synthesis of this compound.

Biological Activity and Signaling Pathways

Currently, there is limited information available in the scientific literature regarding the specific biological activities and signaling pathways of this compound. Some sources indicate it is found in nature and has a fragrant odor.[6] One study on Aloe vera mentioned 2-propyl-1-heptanol as having antimicrobial properties, but this is a different compound.[7] Further research is required to elucidate any potential pharmacological or biological roles of this compound.

References

An In-depth Technical Guide to 2-Methyl-1-heptanol (CAS: 60435-70-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physicochemical Properties

The physicochemical properties of 2-Methyl-1-heptanol are summarized in the tables below. These properties are crucial for its handling, application in chemical synthesis, and for predicting its behavior in various experimental settings.

Table 1: General Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 60435-70-3 | [1] |

| Molecular Formula | C₈H₁₈O | [1] |

| Molecular Weight | 130.23 g/mol | [1] |

| IUPAC Name | 2-methylheptan-1-ol | [1] |

| Synonyms | 1-Heptanol, 2-methyl- | [2] |

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Appearance | Colorless liquid (presumed) | |

| Boiling Point | 179.23 °C @ 760 mmHg (estimated) | [2] |

| Vapor Pressure | 0.284 mmHg @ 25 °C (estimated) | [2] |

| Flash Point | 160.0 °F (71.1 °C) (estimated) | [2] |

| Solubility in water | 1379 mg/L @ 25 °C (estimated) | [2] |

| logP (o/w) | 2.721 (estimated) | [2] |

| Kovats Retention Index | 1022 (Standard non-polar) | [1] |

Synthesis and Purification: An Experimental Protocol

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a plausible and effective method can be derived from established organic chemistry principles, particularly the Grignard reaction, which is a common method for forming carbon-carbon bonds. The following protocol describes the synthesis of this compound from 1-bromohexane (B126081) and propionaldehyde (B47417).

Synthesis via Grignard Reaction

The overall reaction is as follows:

-

Grignard Reagent Formation: 1-bromohexane reacts with magnesium metal in anhydrous ether to form hexylmagnesium bromide.

-

Nucleophilic Addition: The Grignard reagent attacks the carbonyl carbon of propionaldehyde.

-

Hydrolysis: The resulting magnesium alkoxide is hydrolyzed with a weak acid to yield this compound.

Materials:

-

1-Bromohexane

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Propionaldehyde

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Iodine crystal (as an initiator)

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Preparation of Grignard Reagent:

-

Set up a dry three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar. All glassware must be flame-dried or oven-dried to exclude moisture.

-

Place magnesium turnings in the flask.

-

Add a small crystal of iodine.

-

In the dropping funnel, prepare a solution of 1-bromohexane in anhydrous diethyl ether.

-

Add a small amount of the 1-bromohexane solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. Gentle heating may be required to start the reaction.

-

Once the reaction starts, add the remaining 1-bromohexane solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

-

Reaction with Propionaldehyde:

-

Cool the Grignard reagent solution in an ice bath.

-

Dissolve propionaldehyde in anhydrous diethyl ether and add it to the dropping funnel.

-

Add the propionaldehyde solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.

-

-

Work-up and Purification:

-

Cool the reaction mixture in an ice bath and slowly add saturated aqueous NH₄Cl solution to quench the reaction and hydrolyze the magnesium alkoxide.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄.

-

Filter to remove the drying agent and concentrate the solution using a rotary evaporator.

-

Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.

-

Synthesis and Purification Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the identity and purity of the synthesized this compound. The following table summarizes the expected analytical data.

Table 3: Analytical Data for this compound

| Analytical Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the methyl, methylene, and methine protons, with characteristic chemical shifts and splitting patterns. The -CH₂OH protons would appear as a doublet, coupled to the adjacent methine proton. The hydroxyl proton would appear as a broad singlet. |

| ¹³C NMR | Eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbon of the -CH₂OH group would appear in the downfield region typical for alcohols (around 60-70 ppm). |

| Infrared (IR) Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching of an alcohol. C-H stretching bands just below 3000 cm⁻¹. A C-O stretching band around 1050-1150 cm⁻¹. |

| Mass Spectrometry (MS) | The molecular ion peak (M⁺) at m/z = 130. A prominent M-18 peak corresponding to the loss of water. Fragmentation patterns characteristic of a primary alcohol, including cleavage at the alpha-carbon. |

Biological Activities and Signaling Pathways

Currently, there is a notable lack of publicly available scientific literature detailing the specific biological activities, mechanisms of action, or associated signaling pathways for this compound. While some related long-chain and branched alcohols have been investigated for their roles as signaling molecules, antimicrobial agents, or components of pheromones, no such studies have been specifically reported for this compound. Its structural similarity to other fatty alcohols suggests that it could potentially interact with cell membranes or lipid-binding proteins, but this remains speculative without experimental evidence.

Applications in Research and Drug Development

Given the current state of knowledge, the primary application of this compound in research and drug development is likely as a building block in chemical synthesis . Its chiral center and alkyl chain make it a potential starting material for the synthesis of more complex molecules with specific stereochemistry. It could also be used as a non-polar solvent in certain reactions.

For drug development professionals, the lack of biological data presents both a challenge and an opportunity. As an unexplored chemical entity, this compound could be a candidate for inclusion in screening libraries for various biological targets. Its physicochemical properties fall within the range of some drug-like molecules, suggesting that its derivatives could be of interest for further investigation.

Conclusion

This compound is a structurally defined branched-chain primary alcohol with well-characterized physicochemical properties. While its synthesis can be readily achieved through established methods like the Grignard reaction, a significant gap exists in the understanding of its biological effects. For researchers and drug development professionals, this compound represents a largely unexplored area of chemical space. Future studies are needed to elucidate any potential biological activities and to determine its utility beyond its role as a chemical intermediate. The data and protocols presented in this guide provide a foundational resource for initiating such investigations.

References

An In-Depth Technical Guide to the Stereoisomers of 2-Methyl-1-heptanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stereoisomers of 2-methyl-1-heptanol, a chiral alcohol with potential applications in various scientific domains. This document details the physicochemical properties, synthesis, and separation of the (R)- and (S)-enantiomers. While specific biological activities and associated signaling pathways for these stereoisomers are not extensively documented in current literature, this guide explores potential activities based on the known properties of structurally related long-chain and branched-chain fatty alcohols. Detailed experimental protocols for chiral separation are provided to facilitate further research and development.

Introduction

This compound (C8H18O) is a primary alcohol containing a chiral center at the second carbon atom, resulting in the existence of two non-superimposable mirror images: (R)-2-methyl-1-heptanol and (S)-2-methyl-1-heptanol. The distinct three-dimensional arrangement of these enantiomers can lead to different biological activities, a critical consideration in the fields of pharmacology and drug development. Understanding the unique properties of each stereoisomer is essential for harnessing their potential applications and for ensuring safety and efficacy in therapeutic contexts.

Physicochemical Properties

The (R)- and (S)-enantiomers of this compound share identical physical properties such as boiling point, density, and refractive index in an achiral environment. Their distinguishing characteristic is their interaction with plane-polarized light, known as optical activity. The enantiomers rotate plane-polarized light to an equal extent but in opposite directions. A 50:50 mixture of the two enantiomers is known as a racemic mixture and is optically inactive.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C8H18O | [1] |

| Molecular Weight | 130.23 g/mol | [1] |

| Boiling Point | 179.2 °C @ 760 mmHg | [1] |

| Density | 0.821 g/cm³ | [1] |

| CAS Number (Racemate) | 60435-70-3 | [1] |

| (S)-2-Methyl-1-heptanol CAS | 13053032 | [2] |

| Specific Rotation ([α]D) | Data not available in the reviewed literature. |

Note: While specific optical rotation values for the enantiomers of this compound are not readily found in the surveyed literature, it is expected that the (R)- and (S)-enantiomers will have equal and opposite rotations.

Synthesis and Chiral Resolution

The preparation of enantiomerically pure this compound can be achieved through two primary strategies: asymmetric synthesis to directly yield a single enantiomer, or the synthesis of a racemic mixture followed by chiral resolution.

Synthesis of Racemic this compound

A common method for the synthesis of racemic this compound is the reduction of 2-methylheptanal (B49883).

Experimental Protocol: Reduction of 2-Methylheptanal

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-methylheptanal in a suitable anhydrous solvent such as diethyl ether or tetrahydrofuran (B95107) (THF).

-

Reduction: Cool the solution in an ice bath. Slowly add a reducing agent, such as sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4), portion-wise to control the exothermic reaction.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, cautiously quench the excess reducing agent by the slow addition of water or a dilute acid solution. Extract the product into an organic solvent.

-

Purification: Wash the organic layer with brine, dry it over an anhydrous salt (e.g., MgSO4 or Na2SO4), and remove the solvent under reduced pressure. The crude product can be purified by distillation to yield racemic this compound.

Chiral Resolution of Racemic this compound

Kinetic resolution using enzymes is an effective method for separating the enantiomers of racemic alcohols. Lipases are commonly employed for their ability to selectively acylate one enantiomer, allowing for the separation of the acylated and unreacted enantiomers.[3]

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution [3]

-

Reaction Setup: Dissolve racemic this compound in an organic solvent such as hexane (B92381) or toluene.

-

Enzyme and Acyl Donor: Add a lipase (B570770), for example, Candida antarctica lipase B (CALB), and an acyl donor like vinyl acetate (B1210297).

-

Reaction: Stir the mixture at a controlled temperature (e.g., room temperature or slightly elevated). The lipase will selectively catalyze the acylation of one enantiomer (e.g., the (S)-enantiomer) to form the corresponding acetate.

-

Monitoring: Monitor the reaction progress using chiral gas chromatography (GC) to determine the enantiomeric excess (ee) of the remaining alcohol and the formed ester. The reaction is typically stopped at or near 50% conversion to achieve high ee for both the unreacted alcohol and the ester.

-

Separation: Once the desired conversion is reached, separate the enzyme by filtration. The unreacted alcohol and the formed acetate can be separated by column chromatography.

-

Hydrolysis: The separated acetate can be hydrolyzed back to the alcohol using a base (e.g., sodium hydroxide (B78521) in methanol/water) to obtain the other enantiomer.

Analytical Separation of Stereoisomers

Chiral gas chromatography (GC) is a powerful technique for the separation and quantification of the enantiomers of volatile compounds like this compound.

Experimental Protocol: Chiral Gas Chromatography

-

Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a chiral capillary column.

-

Column: A cyclodextrin-based chiral stationary phase is often effective. For example, a column coated with a derivative of β-cyclodextrin.

-

Sample Preparation: Dilute the sample of this compound in a suitable solvent (e.g., dichloromethane (B109758) or hexane) to a concentration of approximately 1 mg/mL.

-

GC Conditions (Starting Point):

-

Injector Temperature: 250 °C

-

Detector Temperature: 250 °C

-

Carrier Gas: Helium or Hydrogen at a constant flow.

-

Oven Program: Start at a low temperature (e.g., 60 °C) and ramp up to a higher temperature (e.g., 180 °C) at a slow rate (e.g., 2 °C/min). The exact program will need to be optimized for the specific column and instrument.

-

-

Data Analysis: The two enantiomers will elute at different retention times. The enantiomeric excess (ee) can be calculated from the integrated peak areas of the two enantiomers.

Potential Biological Activities and Signaling Pathways

While specific studies on the biological activities of the stereoisomers of this compound are limited, the activities of other long-chain and branched-chain fatty alcohols can provide insights into their potential pharmacological effects.

Antimicrobial Activity

Long-chain fatty alcohols have been shown to possess antibacterial activity, with the effectiveness often depending on the length of the carbon chain.[4][5] For instance, alcohols with chain lengths from C9 to C13 have demonstrated notable activity against Staphylococcus aureus.[4][5] The mechanism of action can involve disruption of the bacterial cell membrane.[5] It is plausible that the stereochemistry of this compound could influence its interaction with bacterial membranes or enzymes, leading to differences in antimicrobial potency between the (R) and (S) enantiomers.

Insecticidal and Pheromonal Activity

Fatty alcohols and their derivatives are known to act as insect pheromones and can exhibit insecticidal properties.[6][7][8] The biological response to chiral pheromones is often highly stereospecific, with one enantiomer being significantly more active than the other. Therefore, the (R) and (S) enantiomers of this compound could have distinct effects on insect behavior and physiology.

Effects on Cell Membranes

Alcohols can modulate the properties of lipid bilayers, which can, in turn, affect the function of membrane-bound proteins.[9] The potency of this effect often correlates with the alcohol's chain length.[9] The branched structure and chirality of this compound could lead to specific interactions with membrane components, potentially influencing signaling pathways that rely on membrane integrity and fluidity.

Conclusion

The stereoisomers of this compound represent an important area for further investigation, particularly concerning their distinct biological activities. This guide provides a foundational understanding of their physicochemical properties and outlines methodologies for their synthesis, resolution, and analytical separation. The provided experimental protocols offer a starting point for researchers to produce and analyze these enantiomers. Future research should focus on determining the specific optical rotations of the (R) and (S) enantiomers and on elucidating their specific biological activities and mechanisms of action, which will be crucial for their potential application in drug development and other scientific fields.

References

- 1. This compound | C8H18O | CID 222661 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Methyl-1-butanol | C5H12O | CID 8723 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. files01.core.ac.uk [files01.core.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. Antibacterial Activity of Long-Chain Fatty Alcohols against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Production of Long Chain Fatty Alcohols Found in Bumblebee Pheromones by Yarrowia lipolytica - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Production of Long Chain Fatty Alcohols Found in Bumblebee Pheromones by Yarrowia lipolytica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Insecticidal fatty acids and triglycerides from Dirca palustris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Alcohol's Effects on Lipid Bilayer Properties - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to (R)-2-Methyl-1-heptanol and (S)-2-Methyl-1-heptanol for Researchers and Drug Development Professionals

December 19, 2025

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of the enantiomers of 2-methyl-1-heptanol: (R)-2-Methyl-1-heptanol and (S)-2-Methyl-1-heptanol. Chiral alcohols are of significant interest in the fields of fine chemical synthesis, pharmaceutical development, and agriculture due to the stereospecific nature of biological interactions. This document details established and theoretical experimental protocols for the asymmetric synthesis and chiral resolution of these enantiomers. Furthermore, it consolidates available data on their physicochemical properties and explores their potential as pheromones and antimicrobial agents, providing a foundational resource for researchers, scientists, and drug development professionals.

Introduction

Chirality plays a pivotal role in the biological activity of molecules. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological, toxicological, and sensory properties. The study of individual enantiomers is therefore crucial in drug discovery and the development of bioactive compounds. This compound, a simple chiral primary alcohol, presents an interesting case study in stereospecificity. Its enantiomers, (R)- and (S)-2-methyl-1-heptanol, are valuable chiral building blocks and may possess unique biological activities. This guide aims to provide a detailed technical resource on these two molecules, covering their synthesis, properties, and potential applications.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of racemic this compound and its individual enantiomers is presented in Table 1. These properties are essential for designing synthetic routes, purification procedures, and formulation strategies.

| Property | Racemic this compound | (R)-2-Methyl-1-heptanol | (S)-2-Methyl-1-heptanol |

| Molecular Formula | C₈H₁₈O | C₈H₁₈O | C₈H₁₈O |

| Molecular Weight | 130.23 g/mol [1] | 130.23 g/mol | 130.23 g/mol [2] |

| CAS Number | 60435-70-3[1] | Not available | Not available |

| Boiling Point | 179.2 °C @ 760 mmHg (est.)[3] | Not available | Not available |

| Density | 0.821 g/cm³ (est.)[1] | Not available | Not available |

| logP (Octanol/Water) | 2.9 (Predicted)[2][4] | Not available | 2.9 (Predicted)[2] |

| Water Solubility | 1379 mg/L @ 25 °C (est.)[3] | Not available | Not available |

| Refractive Index | 1.426 (est.)[5] | Not available | Not available |

Synthesis of (R)- and (S)-2-Methyl-1-heptanol

The preparation of enantiomerically pure (R)- and (S)-2-methyl-1-heptanol can be achieved through two primary strategies: asymmetric synthesis, which creates the desired stereocenter, and chiral resolution, which separates a racemic mixture.

Asymmetric Synthesis

Asymmetric synthesis offers the advantage of directly producing the desired enantiomer, potentially with high enantiomeric excess (ee), thus avoiding the loss of 50% of the material inherent in classical resolution. A plausible and efficient method for the asymmetric synthesis of (R)- and (S)-2-methyl-1-heptanol is the enantioselective reduction of the corresponding prochiral aldehyde, 2-methyl-1-heptenal.

This protocol is adapted from established procedures for the asymmetric reduction of similar aldehydes.

Materials:

-

2-Methyl-1-heptenal

-

(R)- or (S)-CBS-oxazaborolidine solution (1 M in toluene)

-

Borane-dimethyl sulfide (B99878) complex (BMS)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Methanol

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Dichloromethane (B109758) (CH₂Cl₂)

Procedure:

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon), add the appropriate (R)- or (S)-CBS-oxazaborolidine solution (0.1 equivalents).

-

Cool the flask to 0 °C in an ice bath.

-

Slowly add borane-dimethyl sulfide complex (1.1 equivalents) to the flask while maintaining the temperature at 0 °C.

-

Stir the mixture at 0 °C for 15 minutes.

-

Add a solution of 2-methyl-1-heptenal (1.0 equivalent) in anhydrous THF dropwise over 30 minutes.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of methanol.

-

Add 1 M HCl and stir for 30 minutes.

-

Extract the aqueous layer with dichloromethane (3 x volume).

-

Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired enantiomer of this compound.

-

Determine the enantiomeric excess by chiral HPLC or by derivatization with a chiral agent followed by NMR or GC analysis.

Chiral Resolution of Racemic this compound

Chiral resolution involves the separation of a racemic mixture into its constituent enantiomers. Lipase-catalyzed kinetic resolution is a highly effective and environmentally benign method for resolving chiral alcohols.

This protocol is based on general procedures for the enzymatic resolution of chiral alcohols.[5][6] Optimization of the enzyme, acyl donor, solvent, and reaction time will be necessary to achieve high enantioselectivity.

Materials:

-

Racemic this compound

-

Immobilized lipase (B570770) (e.g., Novozym 435 - Candida antarctica lipase B)

-

Acyl donor (e.g., vinyl acetate)

-

Anhydrous organic solvent (e.g., hexane, toluene, or tert-butyl methyl ether)

-

Molecular sieves (4 Å)

-

Silica gel for column chromatography

Procedure:

-

To a flask containing racemic this compound (1.0 equivalent) and an anhydrous organic solvent, add the immobilized lipase (e.g., 20-50 mg per mmol of substrate) and molecular sieves.

-

Add the acyl donor (e.g., vinyl acetate, 0.6 equivalents for a theoretical maximum conversion of 50%).

-

Seal the flask and shake or stir the mixture at a controlled temperature (e.g., 30-45 °C).

-

Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC or HPLC to determine the conversion and enantiomeric excess of the remaining alcohol and the formed ester.

-

When the conversion reaches approximately 50%, stop the reaction by filtering off the enzyme.

-

Wash the enzyme with fresh solvent and combine the filtrates.

-

Concentrate the filtrate under reduced pressure.

-

Separate the unreacted alcohol enantiomer from the ester by flash column chromatography on silica gel.

-

The ester can be hydrolyzed (e.g., using NaOH in methanol/water) to obtain the other enantiomer of the alcohol.

-

Determine the enantiomeric excess of both the resolved alcohol and the alcohol obtained from the hydrolysis of the ester.

Biological Activities and Potential Applications

While specific biological data for the enantiomers of this compound are scarce, the activities of structurally related compounds suggest several potential applications.

Pheromonal Activity

Many chiral alcohols and their derivatives function as insect pheromones, mediating crucial behaviors such as aggregation, alarm, and mating.[7] The biological activity of these pheromones is often highly dependent on their stereochemistry, with one enantiomer being significantly more active, and in some cases, the other enantiomer acting as an inhibitor. For instance, the four stereoisomers of 4-methyl-3-heptanol, a component of the aggregation pheromone of the almond bark beetle, exhibit distinct activities, with only the (3S,4S)-isomer being attractive, while two other isomers are inhibitory.[8] Given this precedent, it is highly probable that (R)- and (S)-2-methyl-1-heptanol could have distinct pheromonal activities in certain insect species. Further research, including electroantennography and behavioral assays, is required to explore this potential.

Antimicrobial Activity

Long-chain and branched-chain alcohols are known to possess antimicrobial properties. Their mechanism of action is often attributed to the disruption of bacterial cell membranes. The stereochemistry of these molecules could influence their interaction with the chiral components of cell membranes, such as phospholipids (B1166683) and proteins, potentially leading to differences in antimicrobial potency between enantiomers. While no specific studies on the antimicrobial activity of this compound enantiomers were found, it represents a promising area for investigation. Standard assays such as the determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against a panel of pathogenic bacteria and fungi would be the first step in evaluating this potential.

Visualizations

Experimental Workflows

The following diagrams illustrate the logical flow of the synthetic and resolution procedures described in this guide.

Potential Biological Interaction

The following diagram illustrates the hypothetical interaction of the enantiomers of this compound with a chiral biological receptor, highlighting the principle of stereospecificity.

Conclusion

(R)-2-Methyl-1-heptanol and (S)-2-methyl-1-heptanol are valuable chiral molecules with untapped potential in various scientific and industrial domains. This technical guide has provided a detailed overview of their physicochemical properties and has outlined robust experimental protocols for their enantioselective synthesis and resolution. While direct biological data remains limited, the established principles of stereochemistry in biological systems, particularly in insect chemical ecology and antimicrobial research, strongly suggest that these enantiomers will exhibit distinct and potentially useful activities. The information and protocols presented herein are intended to serve as a solid foundation for future research into these promising chiral compounds, facilitating their synthesis, characterization, and the exploration of their biological functions. Further investigation is warranted to fully elucidate the specific roles these enantiomers may play as pheromones, antimicrobial agents, or as chiral synthons in the development of new pharmaceuticals and fine chemicals.

References

- 1. This compound | C8H18O | CID 222661 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. pure.rug.nl [pure.rug.nl]

- 4. Enantiomer Separations | Separation Science [sepscience.com]

- 5. re.public.polimi.it [re.public.polimi.it]

- 6. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and biological activity of the four stereoisomers of 4-methyl-3-heptanol: main component of the aggregation pheromone of Scolytus amygdali - PubMed [pubmed.ncbi.nlm.nih.gov]

Chiral Properties of 2-Methyl-1-heptanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Chirality in 2-Methyl-1-heptanol

This compound possesses a chiral center at the second carbon atom, resulting in the existence of two non-superimposable mirror images: (R)-2-Methyl-1-heptanol and (S)-2-Methyl-1-heptanol. These enantiomers exhibit identical physical properties such as boiling point, density, and refractive index in an achiral environment. However, they differ in their interaction with plane-polarized light and their binding affinities to other chiral molecules, such as biological receptors or chiral stationary phases in chromatography. This differentiation is of paramount importance in the pharmaceutical and agrochemical industries, where the biological activity of a molecule can be enantiomer-dependent.

Physicochemical and Chiral Properties

While extensive data on the individual enantiomers of this compound is scarce, the properties of the racemic mixture are documented. The determination of the specific rotation of the pure enantiomers is a critical step in their characterization.

Table 1: Physicochemical Properties of this compound (Racemic)

| Property | Value |

| Molecular Formula | C₈H₁₈O |

| Molecular Weight | 130.23 g/mol [1][2] |

| Boiling Point | 179.2 °C at 760 mmHg |

| Density | 0.821 g/cm³ |

| CAS Number | 60435-70-3[1] |

Table 2: Chiral Properties of this compound Enantiomers

| Property | (R)-2-Methyl-1-heptanol | (S)-2-Methyl-1-heptanol |

| Specific Rotation [α]D | Not available in literature | Not available in literature |

| Predicted Sign of Rotation | Opposite to (S)-enantiomer | Opposite to (R)-enantiomer |

Note: The specific rotation is a physical constant for a pure enantiomer under defined conditions (temperature, solvent, concentration, and wavelength of light).[3][4] Enantiomers will have equal but opposite specific rotations.

Enantioselective Synthesis and Resolution

The preparation of enantiomerically pure this compound can be achieved through two primary strategies: enantioselective synthesis or chiral resolution of the racemic mixture.

Enantioselective Synthesis

Enantioselective synthesis aims to produce a single enantiomer directly. A common approach for chiral alcohols is the asymmetric reduction of a prochiral ketone precursor. For this compound, this would involve the reduction of 2-methylheptanal.

Logical Workflow for Enantioselective Synthesis

Caption: Enantioselective reduction of a prochiral aldehyde.

Chiral Resolution

Chiral resolution involves the separation of a racemic mixture into its constituent enantiomers.[5] A common method is the formation of diastereomeric salts by reacting the racemic alcohol with a chiral resolving agent. The resulting diastereomers have different physical properties and can be separated by techniques like crystallization or chromatography.

Experimental Workflow for Chiral Resolution

Caption: Chiral resolution via diastereomer formation.

Experimental Protocols for Chiral Analysis

The determination of enantiomeric excess (e.e.) is crucial for validating the success of an enantioselective synthesis or resolution. Chiral GC and HPLC are powerful techniques for this purpose. The following protocols are based on methods for the analogous compound, 2-methyl-1-hexanol, and can be adapted for this compound.[6][7]

Chiral Gas Chromatography (GC)

Chiral GC is a well-established technique for the analysis of volatile chiral compounds. Derivatization can sometimes be employed to improve peak shape and resolution.[6]

Protocol: Chiral GC Analysis of this compound

-

Objective: To separate and quantify the enantiomers of this compound.

-

Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID) and a chiral capillary column.

-

Materials:

-

Sample of this compound (racemic or enantiomerically enriched).

-

High-purity solvent (e.g., dichloromethane (B109758) or hexane).

-

Chiral GC column (e.g., β-cyclodextrin-based stationary phase).[7]

-

(Optional) Derivatizing agent: Trifluoroacetic anhydride (B1165640) (TFAA) and pyridine.[6]

-

-

Sample Preparation (with optional derivatization):

-

Dissolve a small amount of this compound in dichloromethane.

-

Add an excess of TFAA and a catalytic amount of pyridine.

-

Allow the reaction to proceed at room temperature for 30 minutes.[6]

-

Quench the reaction with water and extract the trifluoroacetylated derivative.

-

Dry the organic layer and dilute to an appropriate concentration for GC analysis.

-

-

GC Conditions (starting point):

-

Column: β-cyclodextrin based chiral column (e.g., HYDRODEX β-TBDAc, 25 m x 0.25 mm ID, 0.25 µm film thickness).[7]

-

Carrier Gas: Hydrogen or Helium.[6]

-

Injector Temperature: 220 °C.[6]

-

Oven Temperature Program: 60 °C hold for 1 min, then ramp at 2 °C/min to 180 °C.[6]

-

Detector Temperature: 250 °C.[6]

-

Injection Volume: 1 µL.

-

-

Data Analysis:

-

Identify the peaks corresponding to the (R) and (S) enantiomers based on their retention times (if known from standards).

-

Integrate the peak areas for each enantiomer.

-

Calculate the enantiomeric excess (e.e.) using the formula: e.e. (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100

-

Table 3: Expected Data from Chiral GC Analysis

| Enantiomer | Retention Time (min) | Peak Area |

| (R)-2-Methyl-1-heptanol | tR1 | A1 |

| (S)-2-Methyl-1-heptanol | tR2 | A2 |

Note: Actual retention times will depend on the specific column and conditions used.

Chiral High-Performance Liquid Chromatography (HPLC)

Direct analysis of small alcohols by chiral HPLC can be challenging. An indirect approach involving derivatization to form diastereomers is often a robust alternative.[6]

Protocol: Indirect Chiral HPLC Analysis of this compound

-

Objective: To separate the diastereomeric derivatives of this compound enantiomers.

-

Instrumentation: HPLC system with a UV or fluorescence detector.

-

Materials:

-

Sample of this compound.

-

Chiral derivatizing agent (e.g., (1S,2S)-2-(2,3-anthracenedicarboximido)cyclohexanecarboxylic acid).[6]

-

Coupling agent (e.g., DCC) and catalyst (e.g., DMAP).[6]

-

Aprotic solvent (e.g., dichloromethane).[6]

-

Standard achiral HPLC column (e.g., C18).[6]

-

HPLC grade solvents (e.g., acetonitrile (B52724), water).

-

-

Derivatization Procedure:

-

HPLC Conditions (starting point):

-

Data Analysis:

-

Separate and quantify the two diastereomeric products. The ratio of their peak areas corresponds to the enantiomeric ratio of the original alcohol sample.

-

Workflow for Indirect Chiral HPLC Analysis

Caption: Indirect chiral HPLC analysis workflow.

Biological Significance of Chirality

The biological activities of enantiomers can differ significantly.[8] One enantiomer may be therapeutically active, while the other could be inactive or even cause adverse effects. While specific biological studies on the enantiomers of this compound are not prominent in the literature, it is a crucial area for investigation, particularly if the compound is considered for applications in pharmaceuticals, fragrances, or as a pheromone.

Conclusion

This guide has provided a framework for the investigation of the chiral properties of this compound. While specific quantitative data for its enantiomers, such as specific rotation, are currently lacking in the public domain, the experimental protocols for chiral separation and analysis of homologous alcohols offer a clear path forward for researchers. The detailed methodologies for chiral GC and HPLC, along with the principles of enantioselective synthesis and resolution, equip scientists with the necessary tools to fully characterize the stereochemistry of this and other chiral molecules. Further research into the specific properties and biological activities of the (R)- and (S)-enantiomers of this compound is warranted to unlock their full potential.

References

- 1. This compound [webbook.nist.gov]

- 2. This compound | C8H18O | CID 222661 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Specific rotation - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

In-Depth Technical Guide: Physicochemical Properties of 2-Methyl-1-heptanol

This guide provides a detailed overview of the core molecular properties of 2-Methyl-1-heptanol, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Data

The fundamental molecular attributes of this compound are summarized below. This data is essential for a variety of applications, including reaction stoichiometry, analytical characterization, and formulation development.

| Parameter | Value |

| Molecular Formula | C8H18O[1][2][3][4][5] |

| Molecular Weight | 130.23 g/mol [1][4][5] |

| Alternate Molecular Weight | 130.2279 g/mol [2] |

Experimental Protocols

The determination of the molecular weight and formula of this compound is typically achieved through a combination of mass spectrometry and elemental analysis.

1. Mass Spectrometry for Molecular Weight Determination

-

Objective: To determine the mass-to-charge ratio (m/z) of the molecular ion, which corresponds to the molecular weight of the compound.

-

Instrumentation: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap).

-

Methodology:

-

A dilute solution of this compound is prepared in a volatile solvent such as methanol (B129727) or acetonitrile.

-

The sample is introduced into the mass spectrometer via direct infusion or through a chromatographic system (e.g., GC-MS or LC-MS).

-

A soft ionization technique, such as Electrospray Ionization (ESI) or Chemical Ionization (CI), is employed to generate the molecular ion [M+H]+ or [M]+ with minimal fragmentation.

-

The mass analyzer separates the ions based on their m/z ratio.

-

The detector records the abundance of each ion, and the resulting mass spectrum will show a prominent peak corresponding to the molecular weight of this compound.

-

2. Elemental Analysis for Molecular Formula Determination

-

Objective: To determine the percentage composition of carbon, hydrogen, and oxygen in the molecule to confirm the empirical and molecular formula.

-

Instrumentation: A CHN elemental analyzer.

-

Methodology:

-

A precisely weighed sample of purified this compound is combusted in a high-temperature furnace in the presence of excess oxygen.

-

The combustion products (CO2, H2O, and NOx) are passed through a series of absorbent traps or a gas chromatography column to separate them.

-

The amount of each gas is quantified using a thermal conductivity detector.

-

The percentage of carbon and hydrogen is calculated from the amounts of CO2 and H2O produced. The percentage of oxygen is typically determined by difference.

-

These percentages are used to calculate the empirical formula, which is then compared to the molecular formula derived from the mass spectrometry data.

-

Logical Relationship Diagram

The following diagram illustrates the relationship between the chemical name, its structural components, and its resulting molecular formula and weight.

Caption: Derivation of this compound's molecular properties.

References

Spectroscopic Data for 2-Methyl-1-heptanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of available spectroscopic data for the primary alcohol, 2-Methyl-1-heptanol (CAS No: 60435-70-3, Molecular Formula: C₈H₁₈O).[1][2] Due to the limited availability of public experimental spectra for this specific compound, this document presents predicted Nuclear Magnetic Resonance (NMR) and key Infrared (IR) absorption data, alongside expected Mass Spectrometry (MS) fragmentation patterns. Detailed, generalized experimental protocols for obtaining such spectra for primary alcohols are also provided. This guide is intended to serve as a reference for researchers and professionals involved in the characterization and analysis of aliphatic alcohols.

Chemical Structure and Properties

This compound is a branched-chain primary alcohol. Its structure and basic properties are summarized below.

| Property | Value |

| IUPAC Name | 2-methylheptan-1-ol[1] |

| Molecular Formula | C₈H₁₈O[1] |

| Molecular Weight | 130.23 g/mol [1] |

| CAS Number | 60435-70-3[1] |

Spectroscopic Data (Predicted)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~3.4 - 3.6 | d | 2H | -CH₂-OH |

| ~1.5 - 1.7 | m | 1H | -CH(CH₃)- |

| ~1.2 - 1.4 | m | 8H | -CH₂- (x4) |

| ~0.9 | d | 3H | -CH(CH₃)- |

| ~0.8 - 0.9 | t | 3H | -CH₂-CH₃ |

| ~1.0 - 2.0 | br s | 1H | -OH |

Predicted ¹³C NMR Data

| Chemical Shift (ppm) | Carbon Type | Assignment |

| ~68 | CH₂ | -CH₂-OH |

| ~38 | CH | -CH(CH₃)- |

| ~32 | CH₂ | -CH₂- |

| ~30 | CH₂ | -CH₂- |

| ~26 | CH₂ | -CH₂- |

| ~23 | CH₂ | -CH₂- |

| ~16 | CH₃ | -CH(CH₃)- |

| ~14 | CH₃ | -CH₂-CH₃ |

Infrared (IR) Spectroscopy

Key predicted IR absorption bands for this compound are listed below.

| Wavenumber (cm⁻¹) | Functional Group | Description |

| ~3300 - 3400 (broad) | O-H | Alcohol O-H stretch[3] |

| ~2850 - 2960 | C-H | Alkane C-H stretch |

| ~1465 | C-H | Alkane C-H bend |

| ~1050 | C-O | Primary alcohol C-O stretch[3] |

Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show fragmentation patterns typical for primary alcohols.[4]

Expected Fragmentation

| m/z | Ion | Description |

| 130 | [C₈H₁₈O]⁺ | Molecular Ion (M⁺) |

| 112 | [M - H₂O]⁺ | Loss of water[4] |

| 99 | [M - CH₂OH]⁺ | Alpha-cleavage, loss of hydroxymethyl radical |

| 71 | [C₅H₁₁]⁺ | Fragmentation of the alkyl chain |

| 57 | [C₄H₉]⁺ | Fragmentation of the alkyl chain |

| 43 | [C₃H₇]⁺ | Fragmentation of the alkyl chain |

| 31 | [CH₂OH]⁺ | Prominent peak for primary alcohols[5] |

Experimental Protocols

The following are generalized protocols for obtaining spectroscopic data for a liquid alcohol like this compound.

NMR Spectroscopy

-

Sample Preparation : Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or acetone-d₆) in a 5 mm NMR tube.[6]

-

Instrumentation : Use a standard NMR spectrometer (e.g., 300, 400, or 500 MHz).

-

¹H NMR Acquisition : Acquire the proton spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

-

¹³C NMR Acquisition : Acquire the carbon spectrum. This may require a larger number of scans than the ¹H spectrum. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to aid in the assignment of carbon signals (CH, CH₂, CH₃).[7]

-

Data Processing : Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra.

IR Spectroscopy

-

Sample Preparation : For a liquid sample, the easiest method is Attenuated Total Reflectance (ATR).[8] Place a drop of this compound directly onto the ATR crystal.[8] Alternatively, a thin film can be prepared by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr).

-

Instrumentation : Use a Fourier-Transform Infrared (FTIR) spectrometer.[8]

-

Data Acquisition : Record a background spectrum of the empty instrument. Then, record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background to generate the transmittance or absorbance spectrum. Typically, spectra are recorded from 4000 to 400 cm⁻¹.

-

Data Analysis : Identify the characteristic absorption bands and compare them to known correlation charts.

Mass Spectrometry

-

Sample Introduction : For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method.[9] The sample is injected into a gas chromatograph, which separates it from any impurities before it enters the mass spectrometer.

-

Ionization : Electron Ionization (EI) is a common method for this type of molecule.[4] In EI, the sample is bombarded with high-energy electrons, causing ionization and fragmentation.

-

Mass Analysis : The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection : The detector records the abundance of each ion, generating the mass spectrum.

-

Data Analysis : The mass spectrum is analyzed to identify the molecular ion peak and the fragmentation pattern, which provides information about the structure of the molecule.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

References

- 1. This compound | C8H18O | CID 222661 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Fragmentation pattern and mass spectra of Alcohols - Chemistry!!! Not Mystery [chemistrynotmystery.com]

- 5. m.youtube.com [m.youtube.com]

- 6. depts.washington.edu [depts.washington.edu]

- 7. azom.com [azom.com]

- 8. jasco-global.com [jasco-global.com]

- 9. m.youtube.com [m.youtube.com]

The Solubility Profile of 2-Methyl-1-heptanol in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Methyl-1-heptanol, a branched-chain C8 alcohol, in various organic solvents. Understanding the solubility of this compound is critical for its application in chemical synthesis, formulation development, and various industrial processes. This document compiles available quantitative data, details relevant experimental methodologies for solubility determination, and presents a logical workflow for these procedures.

Quantitative Solubility Data

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, its structural characteristics as a C8 alcohol provide strong indications of its solubility behavior. Generally, alcohols with longer carbon chains exhibit decreased solubility in polar solvents like water and increased solubility in organic solvents. For many common organic solvents, this compound is considered to be miscible, meaning it is soluble in all proportions.

Below is a summary of the available quantitative and qualitative solubility data for this compound.

| Solvent | Solvent Type | Temperature (°C) | Solubility |

| Water | Polar Protic | 25 | 1379 mg/L (estimated)[1] |

| Ethanol | Polar Protic | Ambient | Soluble / Miscible |

| Diethyl Ether | Polar Aprotic | Ambient | Soluble / Miscible |

| General Organic Solvents | Various | Ambient | Generally Soluble[2][3] |

Experimental Protocols for Solubility Determination

The determination of solubility is a fundamental experimental procedure in chemistry. Several methods can be employed to quantitatively measure the solubility of a liquid solute like this compound in an organic solvent. The following protocols describe two common and reliable methods: the Gravimetric Method and the Spectroscopic Method.

Gravimetric Method

This method is a straightforward and widely used technique for determining the equilibrium solubility of a solute in a solvent. It relies on the direct measurement of the mass of the solute dissolved in a known mass or volume of the solvent.

Methodology:

-

Preparation of Saturated Solution:

-

In a series of sealed, temperature-controlled vessels (e.g., jacketed glass reactors or flasks in a thermostatic bath), add a known volume of the desired organic solvent.

-

Gradually add an excess amount of this compound to each vessel while continuously stirring. The presence of a distinct undissolved phase of this compound is necessary to ensure saturation.